2,3-Bis(4-methoxyphenyl)propanenitrile

Description

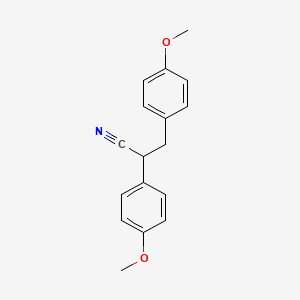

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-10,15H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTLYNYQEYBSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311932 | |

| Record name | 2,3-bis(4-methoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72035-46-2 | |

| Record name | NSC295764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72035-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-bis(4-methoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72035-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Bis 4 Methoxyphenyl Propanenitrile and Analogues

Established Synthetic Pathways

Established synthetic methods for 2,3-Bis(4-methoxyphenyl)propanenitrile and related compounds often rely on classical organic reactions, providing reliable and well-understood routes to these molecules.

Multi-step Processes for the Preparation of this compound

The synthesis of this compound can be achieved through multi-step sequences that involve the formation of key carbon-carbon bonds. A plausible synthetic route can be conceptualized starting from commercially available materials. For instance, a common strategy involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, followed by subsequent reduction and functional group manipulations.

One potential pathway begins with the reaction of 4-methoxybenzaldehyde (B44291) and a phenylacetonitrile (B145931) derivative. The resulting α,β-unsaturated nitrile can then undergo a Michael addition with a suitable nucleophile, such as a Grignard reagent or an organocuprate derived from a 4-methoxyphenyl (B3050149) halide. The final step would involve the reduction of any remaining unsaturation to yield the target propanenitrile.

Another approach could involve the reaction of 4-methoxyphenylacetonitrile (B141487) with a base to form a carbanion, which then acts as a nucleophile in a substitution reaction with a 4-methoxybenzyl halide. This direct alkylation approach offers a straightforward route to the desired 2,3-diarylpropanenitrile skeleton. The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions. A related synthesis of 4-methoxyphenylpropionitrile involves the decarboxylation of α-cyano-β-(4-methoxyphenyl)propionic acid. prepchem.com

Michael Addition Reactions in Propanenitrile Synthesis

The Michael addition is a cornerstone reaction in the synthesis of propanenitrile derivatives. masterorganicchemistry.comwikipedia.orgresearchgate.netijsdr.org This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). masterorganicchemistry.comwikipedia.orgresearchgate.netijsdr.org In the context of 2,3-diarylpropanenitrile synthesis, an α,β-unsaturated nitrile, often derived from a Knoevenagel condensation, can serve as the Michael acceptor.

For example, the reaction of an enolate derived from a substituted phenylacetonitrile with an α,β-unsaturated ester, followed by hydrolysis and decarboxylation, can lead to the formation of a 2,3-diarylpropanenitrile. The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. wikipedia.org The choice of the Michael donor and acceptor is crucial for the successful synthesis of the target molecule.

A relevant example is the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives through a one-pot reaction involving an acetophenone (B1666503) derivative, an aryl aldehyde, and malononitrile (B47326). informahealthcare.com This reaction proceeds via an initial aldol (B89426) condensation to form a chalcone, which then undergoes a Michael addition with the malononitrile radical. informahealthcare.com This highlights the utility of Michael additions in constructing complex molecules containing the propanenitrile moiety.

| Michael Donor | Michael Acceptor | Product | Reference |

| Diethyl malonate | Diethyl fumarate | Diethyl 2-(1,2-bis(ethoxycarbonyl)ethyl)malonate | wikipedia.org |

| Diethyl malonate | Mesityl oxide | Dimedone | wikipedia.org |

| 2-Nitropropane | Methyl acrylate | Methyl 4-methyl-4-nitropentanoate | wikipedia.org |

| Malononitrile Radical | Chalcone | 2-(3-Oxo-1,3-diarylpropyl)malononitrile | informahealthcare.com |

Utilization of Nitrile Functionality in Heterocyclic Compound Synthesis

The nitrile group is a versatile functional group in organic synthesis, serving as a key building block for the construction of various heterocyclic compounds. researchgate.netresearchgate.netnumberanalytics.combohrium.com The unique electronic properties of the nitrile group, including its nucleophilic nitrogen atom and electrophilic carbon atom, allow it to participate in a wide range of cyclization reactions. researchgate.netresearchgate.net

Nitriles can undergo cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form five- and six-membered heterocyclic rings. researchgate.netnumberanalytics.com For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole, a common motif in medicinal chemistry. Furthermore, the nitrile group can act as a radical acceptor in cascade reactions, enabling the synthesis of complex nitrogen-containing heterocycles. bohrium.com The intramolecular reaction of a nitrile with a suitably positioned nucleophile is a powerful strategy for the synthesis of a variety of heterocyclic systems.

Advanced and Stereoselective Synthetic Approaches

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with specific biological activities. Advanced catalytic systems have been developed for the enantioselective synthesis of chiral nitriles and related structures.

Asymmetric Hydrogenation Techniques for Chiral Nitriles

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. nih.govacs.orgacs.orgnih.govresearchgate.net In the context of nitrile synthesis, the asymmetric hydrogenation of α,β-unsaturated nitriles provides a direct route to chiral nitriles with high enantiomeric excess. nih.govacs.orgresearchgate.net This transformation is typically catalyzed by transition metal complexes containing chiral ligands.

Rhodium and iridium complexes with chiral phosphine (B1218219) ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of a wide range of α,β-unsaturated nitriles. nih.govacs.orgresearchgate.net These catalysts can achieve excellent enantioselectivities (up to 99% ee) and high turnover numbers. nih.govacs.org The substrate scope of this reaction is broad, encompassing various substituted α,β-unsaturated nitriles. acs.org The development of these catalytic systems has provided a practical and efficient method for the synthesis of enantiomerically enriched chiral nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. acs.org

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Rhodium/(S C ,R p )-N-Me-ZhaoPhos | β-Azaaryl α,β-unsaturated nitriles | up to 99% | nih.gov |

| Rh-JosiPhos complex | Exocyclic α,β-unsaturated nitriles | up to 97% | nih.gov |

| Rh-(R,R)-f-spiroPhos | (E)- and (Z)-3-alkyl-3-aryl, 3,3-diaryl, and 3,3-dialkyl α,β-unsaturated nitriles | up to 99.9% | acs.org |

| Ir N,P ligand complexes with DIPEA | α,β-unsaturated nitriles | Not specified | researchgate.net |

Phosphine Oxide-Catalyzed Stereoselective Reactions for Related Structures

Chiral phosphine oxides have emerged as effective catalysts in a variety of stereoselective transformations. epfl.chnih.govfigshare.comresearchgate.netresearchgate.net While direct catalysis of the synthesis of this compound by phosphine oxides may not be extensively reported, their application in stereoselective reactions involving related structural motifs highlights their potential.

For instance, chiral phosphine oxides have been successfully employed as catalysts in asymmetric aldol reactions, leading to the formation of chiral β-hydroxy ketones with high enantioselectivity. nih.govfigshare.comresearchgate.net The key to this catalysis is the ability of the phosphine oxide to act as a Lewis base, activating a silicon-containing reagent which then coordinates to the carbonyl reactants, thereby controlling the stereochemical outcome of the reaction. This principle could be extended to the stereoselective synthesis of precursors to chiral propanenitriles. The development of novel phosphine oxide catalysts continues to expand the toolkit of synthetic organic chemists for the construction of complex chiral molecules.

Control of Diastereoselectivity in Propargyl Coupling Reactions

Achieving control over diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters, such as analogues of this compound. While direct propargyl coupling reactions for the diastereoselective synthesis of 2,3-diarylpropanenitriles are not extensively documented, related strategies for controlling stereochemistry in similar systems can be applied. These often involve the use of chiral auxiliaries or asymmetric conjugate additions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.com For the synthesis of 2,3-diarylpropanenitrile analogues, a chiral auxiliary could be attached to the nitrile-containing starting material. The steric hindrance and electronic properties of the auxiliary would then direct the approach of the incoming aryl group, leading to the preferential formation of one diastereomer over the other.

Another powerful strategy for controlling diastereoselectivity is the asymmetric conjugate addition to α,β-unsaturated nitriles. In this approach, a nucleophilic aryl group is added to a Michael acceptor, which is an α,β-unsaturated nitrile. The use of a chiral catalyst or a chiral nucleophile can effectively control the stereochemistry of the newly formed C-C bond. While this is not a propargyl coupling reaction, it provides a reliable method for the diastereoselective synthesis of 2,3-disubstituted propanenitriles. The diastereoselectivity of these reactions can be very high, often exceeding 90% diastereomeric excess. beilstein-journals.org

Table 1: Strategies for Diastereoselective Synthesis of 2,3-Diarylpropanenitrile Analogues

| Method | Description | Key Features |

|---|

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. wikipedia.org | - High diastereoselectivity can be achieved.

Palladium-Catalyzed Multicomponent Cascade Reactions for Substituted Nitriles

Palladium-catalyzed multicomponent cascade reactions have emerged as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single operation. These reactions are characterized by high atom economy and can be used to generate a wide variety of substituted nitriles.

One such approach involves a palladium-catalyzed cascade reaction that allows for the synthesis of polyfunctionalized 2,3-dihydropyrrole derivatives. While not directly producing 2,3-diarylpropanenitriles, this methodology demonstrates the potential of palladium catalysis in constructing complex nitrile-containing heterocycles through a cascade process. The reaction proceeds through a sequence of steps, including carbopalladation and subsequent intramolecular cyclization.

Another relevant example is the palladium-catalyzed synthesis of 3-sulfenylindoles and 3-sulfenylbenzofurans. This reaction involves a nucleopalladation-triggered intermolecular cascade process. These examples highlight the versatility of palladium catalysis in initiating cascade reactions that can be adapted for the synthesis of various substituted nitriles. The choice of ligands, starting materials, and reaction conditions can be tailored to direct the reaction towards the desired product.

Table 2: Examples of Palladium-Catalyzed Cascade Reactions for Nitrile Synthesis

| Reaction Type | Description | Application |

|---|---|---|

| Cascade Metallo-ene/Suzuki Coupling | Synthesis of polyfunctional 2,3-dihydropyrrole derivatives. | Demonstrates the construction of complex nitrogen-containing heterocycles. |

| Nucleopalladation-Triggered Cascade | Synthesis of 3-sulfenylindoles and 3-sulfenylbenzofurans. | Highlights the versatility of palladium in initiating intermolecular cascade reactions. |

Novel Synthetic Strategies and Methodological Development

The development of novel synthetic strategies is crucial for advancing the field of organic chemistry. These strategies often focus on improving efficiency, reducing waste, and accessing new chemical space.

One-Pot, Three-Component Approaches to Diarylacetonitriles

One-pot, three-component reactions are highly efficient methods for the synthesis of complex molecules as they allow for the formation of multiple bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A notable example is the synthesis of diarylacetonitriles from an aldehyde, an electron-rich arene, and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). osi.lv

This reaction proceeds under mild conditions and provides good to excellent yields of the desired diarylacetonitrile products. The scope of the reaction is broad, allowing for the use of a variety of aldehydes and arenes. This methodology offers a direct and atom-economical route to the core structure of this compound and its analogues.

Table 3: One-Pot, Three-Component Synthesis of Diarylacetonitriles

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| Aldehyde | Electron-rich arene | TMSCN | BF₃·OEt₂ | Diarylacetonitrile |

Alpha-Alkylation of Nitriles with Primary Alcohols via Borrowing Hydrogen Process

The α-alkylation of nitriles is a fundamental C-C bond-forming reaction. The use of primary alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" process is an environmentally benign and atom-economical approach. This method avoids the use of pre-activated alkylating agents such as alkyl halides.

The reaction is typically catalyzed by transition metal complexes, with cobalt, iridium, and iron catalysts being particularly effective. wikipedia.orgnih.govnih.govresearchgate.netnumberanalytics.comnih.govmdpi.com The catalytic cycle involves the temporary oxidation of the primary alcohol to an aldehyde, which then undergoes a condensation reaction with the nitrile. The resulting α,β-unsaturated nitrile is then reduced in situ by the hydrogen that was "borrowed" from the alcohol.

This methodology has been successfully applied to the α-alkylation of a wide range of nitriles with various primary alcohols, affording the corresponding α-alkylated nitriles in good to excellent yields. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.

Table 4: Catalysts for α-Alkylation of Nitriles with Primary Alcohols

| Catalyst | Key Features |

|---|

| Cobalt-based catalysts | - Utilizes earth-abundant metal. wikipedia.orgnih.govnumberanalytics.com

Microwave-Assisted Synthesis in Nitrile Chemistry

Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In nitrile chemistry, microwave irradiation has been effectively used in various transformations.

One prominent application is the one-pot synthesis of nitriles from aldehydes. sigmaaldrich.combeilstein-journals.org For instance, the condensation of aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of a dehydrating agent can be significantly accelerated under microwave irradiation, providing the corresponding nitriles in excellent yields within minutes. beilstein-journals.org This method is often performed under solvent-free conditions, further enhancing its green credentials. beilstein-journals.org

Microwave assistance has also been employed in multicomponent reactions for the synthesis of complex nitrile-containing heterocyclic compounds. The rapid heating provided by microwaves can enhance reaction rates and improve the efficiency of these transformations.

Table 5: Microwave-Assisted Synthesis in Nitrile Chemistry

| Reaction Type | Starting Materials | Key Advantages |

|---|

| One-pot nitrile synthesis | Aldehydes, hydroxylamine hydrochloride | - Rapid reaction times (minutes). sigmaaldrich.combeilstein-journals.org

Reaction Mechanisms and Chemical Transformations of 2,3 Bis 4 Methoxyphenyl Propanenitrile

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 2,3-Bis(4-methoxyphenyl)propanenitrile can be inferred from studies on related nitrile-containing compounds and molecules with similar structural motifs, such as benzhydryl systems. These studies highlight the importance of radical, ionic, and electron transfer processes in dictating the transformation pathways.

Detailed Mechanistic Studies of Nitrile-Containing Compounds

The nitrile (cyano) group is a versatile functional group in organic chemistry. nih.govrsc.org Its linear geometry and electronic properties, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom, allow it to participate in a variety of reactions. libretexts.orglibretexts.org

Mechanistic studies have shown that the nitrile group can be activated under various conditions. In acid-catalyzed hydrolysis, protonation of the nitrogen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water to eventually form a carboxylic acid or amide. libretexts.org Conversely, under basic conditions, a strong nucleophile like a hydroxide (B78521) ion can attack the carbon directly. libretexts.org

The nitrile group's reactivity extends to forming complexes with metal catalysts. For instance, cobalt(III)–hydroperoxo complexes can activate nitriles to form cobalt(III)–peroxyimidato complexes, a transformation influenced by the basicity of the surrounding ligands. acs.org The reactivity of nitriles toward nucleophiles, such as cysteine, has also been investigated using DFT calculations to determine the energetics of the nucleophilic attack, providing a framework for predicting reactivity. acs.org

Table 1: General Reactions of the Nitrile Group

| Reaction Type | Reagents | Product | Intermediate |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | Amide |

| Base Hydrolysis | OH⁻, H₂O, heat | Carboxylate | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Amine | Imine anion |

Radical and Ion Pair Formation in Photolysis of Related Benzhydryl Compounds

The structure of this compound is related to benzhydryl compounds, which are known to undergo interesting photochemical reactions. Studies on the laser flash photolysis of substituted N-benzhydryl pyridinium (B92312) salts show that irradiation can lead to either benzhydryl cations (diarylcarbenium ions) or benzhydryl radicals (diarylmethyl radicals). acs.org

A comprehensive study on donor and acceptor substituted benzhydryl chlorides revealed that ultrafast bond cleavage (within 300 fs) is almost exclusively homolytic, leading to the formation of a radical pair. nih.gov These radicals can then undergo further reactions. The generation of carbocations observed on longer timescales occurs through an electron transfer process from the benzhydryl radical to the counter-radical within the pair. nih.gov The stability and fate of these ion pairs are highly dependent on the polarity of the solvent. In highly polar solvents, free ions can persist, while in less polar media, geminate recombination is more likely. nih.gov

Electron Transfer Processes in Chemical Transformations

Electron transfer is a fundamental process in many chemical transformations involving both nitrile groups and benzhydryl-like structures. The reduction of nitriles to primary amines using reagents like samarium(II) iodide (SmI₂) proceeds under single electron transfer conditions. acs.org This process generates imidoyl-type radicals from the stable nitrile precursors, offering an alternative to traditional hydride reductions. acs.org

In the context of photolysis, electron transfer is the key step that connects the initially formed radical pair to the subsequently observed ion pair. nih.gov The efficiency of this process is governed by factors described by Marcus theory, including the distance between the radical species. nih.gov Sensitized photolysis can also promote the formation of carbocations, often with higher efficiency than direct excitation, through triplet-triplet energy transfer followed by ionic dissociation. acs.org This highlights that both radical and ionic pathways are accessible, often interconverting through electron transfer events.

Cyclization and Ring-Forming Reactions

The presence of multiple aromatic rings and a reactive nitrile group in this compound suggests its potential as a precursor for the synthesis of complex heterocyclic and polycyclic structures.

Cyclization Reactions of Bis(cyanophenyl)propionitriles

Research on structurally analogous compounds, 2,3-bis(2-cyanophenyl)propionitriles, provides direct insight into potential cyclization pathways. These compounds undergo base-catalyzed cyclization to yield 5-amino-11-cyano-11H-indeno[1,2-c]isoquinolines. oup.com This transformation involves the formation of a carbanion, which then participates in an intramolecular cyclization by attacking one of the nitrile groups. The reactivity of the carbanion and the efficiency of the cyclization are influenced by substituents on the phenyl rings. oup.com A related study confirmed the synthesis of a 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, further demonstrating the utility of bis(cyanophenyl) structures in building complex fused-ring systems. oup.com

Formation of Heterocyclic Rings from Nitrile Precursors

The nitrile group is a well-established precursor for a wide array of heterocyclic rings. longdom.org One of the most common methods is the [2+3] cycloaddition of azides to nitriles to form tetrazoles. acs.org Mechanistic studies suggest that this reaction can proceed through different pathways, including a concerted cycloaddition or a stepwise process involving nucleophilic attack by the azide (B81097) followed by ring closure. acs.org

Nitriles also serve as key building blocks in the synthesis of other heterocycles. For example, halomucononitriles can act as precursors to pyridinimines through the cyclization of transient Zincke nitrile intermediates. researchgate.netchemrxiv.org These pyridinimines can then be converted into more complex structures like 7-alkylazaindoles or imidazo[1,2-a]pyridines. researchgate.netchemrxiv.org Furthermore, nitrile oxides, generated in situ from various precursors, readily undergo cycloaddition reactions to form isoxazoles and isoxazolines. acs.org This versatility underscores the potential of this compound to be used in the synthesis of novel heterocyclic compounds.

Tandem Reactions Involving Nitrile Functionality

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. numberanalytics.comnumberanalytics.comrsc.org This approach enhances synthetic efficiency, reduces waste, and can lead to the rapid construction of complex molecular architectures from simple precursors. numberanalytics.comnumberanalytics.com The nitrile group of this compound is a versatile functionality that can participate in such reaction sequences.

A prominent example of a tandem reaction involving nitriles is the acid- or metal-catalyzed cyclotrimerization to form symmetrically substituted 1,3,5-triazines. researchgate.net This process involves a sequence of intermolecular nucleophilic additions. For a compound like this compound, this reaction would theoretically proceed as follows:

Activation : In the presence of a strong acid (e.g., triflic acid) or a Lewis acid catalyst, the nitrile nitrogen is protonated or coordinated, which activates the nitrile carbon toward nucleophilic attack. acs.org

Dimerization : A second nitrile molecule acts as a nucleophile, attacking the activated carbon of the first molecule to form a dimeric intermediate.

Cyclization : A third nitrile molecule adds to the reactive intermediate, leading to a linear trimer that subsequently cyclizes.

Aromatization : The cyclic intermediate eliminates the catalyst and tautomerizes to form the stable, aromatic 1,3,5-triazine (B166579) ring.

This one-pot synthesis can efficiently convert three molecules of the starting nitrile into a complex heterocyclic product. The reaction can be carried out under various conditions, including high pressure or using silica-supported Lewis acids in solvent-free systems. researchgate.netacs.org Controlled cross-cyclotrimerization, where different nitriles are used, can also lead to unsymmetrically substituted triazines, further expanding the molecular diversity achievable through this tandem approach. acs.org

| Reaction Type | Description | Potential Product | Typical Conditions |

|---|---|---|---|

| Cyclotrimerization | Three nitrile molecules react in a tandem sequence to form a 1,3,5-triazine ring. | 2,4,6-Tris(1,2-bis(4-methoxyphenyl)ethyl)-1,3,5-triazine | Lewis acids (e.g., ZnCl₂, AlCl₃), strong acids, or high pressure. researchgate.netacs.orgacs.org |

| Tandem Cyclization | Multi-step, one-pot sequences involving reactions like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. | Complex polycyclic structures | Catalyst-free in water or solvent-free conditions. nih.gov |

Functional Group Transformations and Derivatization

The nitrile group is a valuable synthon in organic chemistry due to its ability to be converted into a wide array of other functional groups, including amines, aldehydes, ketones, and carboxylic acids. libretexts.org

One of the most significant transformations of the nitrile group, particularly in medicinal chemistry, is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction (a type of click reaction) between the nitrile and an azide source, most commonly sodium azide (NaN₃). researchgate.netthieme-connect.com

The mechanism for the formation of a 5-substituted-1H-tetrazole from a nitrile like this compound involves the following steps:

Nitrile Activation : The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride, copper sulfate) or an ammonium (B1175870) salt (e.g., ammonium chloride) which activates the nitrile. scielo.brorganic-chemistry.org

Azide Addition : The azide ion (N₃⁻) acts as a nucleophile and attacks the electrophilic carbon of the activated nitrile.

Cyclization : The resulting linear intermediate undergoes intramolecular cyclization to form the five-membered tetrazole ring.

Protonation : A final protonation step during workup yields the 1H-tetrazole product.

This reaction is versatile and compatible with a wide range of functional groups on the starting nitrile. scielo.brorganic-chemistry.org Modern protocols often utilize environmentally friendly conditions, such as using water as a solvent or employing heterogeneous catalysts to simplify purification. organic-chemistry.orgresearchgate.net

| Transformation | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl or a Lewis Acid (e.g., ZnCl₂) | Tetrazole | Formation of a key pharmacophore. researchgate.net |

| Reduction | LiAlH₄ or Catalytic Hydrogenation (H₂/Pd) | Primary Amine (-CH₂NH₂) | Synthesis of bioactive amines. libretexts.org |

| Partial Reduction | Diisobutylaluminium hydride (DIBALH) | Aldehyde (-CHO) | Access to carbonyl chemistry. libretexts.org |

| Hydrolysis | H₃O⁺ or OH⁻ (aq), heat | Carboxylic Acid (-COOH) | Conversion to another acidic functional group. |

The conversion of the nitrile in this compound into heterocyclic systems like tetrazoles and 1,3,5-triazines is a powerful strategy for generating compounds with potential pharmaceutical value.

Tetrazoles : The tetrazole ring is a well-established "privileged scaffold" in medicinal chemistry. beilstein-journals.org It is considered a bioisostere of the carboxylic acid functional group, meaning it has similar steric and electronic properties, allowing it to mimic the carboxylic acid group in interactions with biological targets. researchgate.net However, compared to a carboxylic acid, the tetrazole group offers improved metabolic stability, increased lipophilicity, and better oral bioavailability. beilstein-journals.org Consequently, many approved drugs, such as the angiotensin II receptor blocker Valsartan, incorporate a tetrazole moiety synthesized from a nitrile precursor. acs.org

1,3,5-Triazines : The 1,3,5-triazine core is another important pharmacophore known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govmdpi.com The triazine scaffold is synthetically versatile, allowing for substitutions at its 2, 4, and 6 positions, which enables the fine-tuning of its pharmacological profile. researchgate.net A number of triazine derivatives have been investigated as potent inhibitors of enzymes involved in cell proliferation, such as phosphatidylinositol 3-kinases (PI3K). nih.gov

By transforming the nitrile group of this compound into these heterocycles, novel analogues can be created that may exhibit significant and specific biological effects.

Derivatization is the process of chemically modifying a compound to produce new compounds, or derivatives, with potentially improved properties. For a biologically active molecule, this strategy is employed to enhance potency, selectivity, metabolic stability, or pharmacokinetic properties.

The functional group transformations discussed previously are prime examples of derivatization strategies. Converting the nitrile group of this compound into a tetrazole or a triazine ring fundamentally alters the molecule's properties.

Enhanced Binding Interactions : Introducing a nitrogen-rich heterocyclic ring like a tetrazole can create new opportunities for hydrogen bonding, electrostatic, or other interactions with a biological target, potentially leading to higher binding affinity and potency.

Improved Physicochemical Properties : As a bioisostere for the carboxylic acid group, the tetrazole moiety can improve a drug candidate's ability to cross cell membranes and can protect it from rapid metabolic degradation, prolonging its action. beilstein-journals.org

Scaffold for Further Functionalization : The triazine ring, with its multiple substitution points, serves as a versatile scaffold. nih.gov After its formation from the nitrile, further chemical modifications can be made to attach other pharmacophoric groups, creating a library of related compounds for structure-activity relationship (SAR) studies. mdpi.com

Advanced Computational and Theoretical Studies of 2,3 Bis 4 Methoxyphenyl Propanenitrile

Quantum Chemical Computations

Quantum chemical computations are powerful methods used to understand the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and various spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. mdpi.com It is widely used to optimize molecular structures, predict vibrational frequencies, and calculate electronic properties of organic molecules, including nitrile derivatives. epstem.netmaterialsciencejournal.org Methods like B3LYP and B3PW91 are commonly employed, often with basis sets such as 6-311G(d,p), to achieve results that correlate well with experimental data. epstem.netresearchgate.net For nitrile compounds, DFT can accurately predict the bond length of the C≡N group and the vibrational frequencies associated with its stretching, which are typically observed in IR spectra. materialsciencejournal.orgresearchgate.net The application of DFT allows for the detailed examination of geometric parameters like bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional structure. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comresearchgate.net

Computational methods, particularly DFT, are used to calculate the energies of these orbitals. researchgate.net This analysis helps in identifying the sites within a molecule that are susceptible to electrophilic or nucleophilic attack. ajchem-a.com For aromatic compounds containing nitrile and methoxy (B1213986) groups, the electron density distribution in the HOMO and LUMO is often spread across the phenyl rings and functional groups, influencing their reaction pathways.

Below is a representative table of global reactivity descriptors that can be derived from HOMO-LUMO energies, illustrating the type of data generated in such studies.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table outlines the theoretical parameters derived from HOMO and LUMO energy values.

A significant advantage of quantum chemical computations is the ability to predict a wide range of molecular properties without the need for laboratory experiments. mdpi.com By employing methods like DFT, researchers can calculate optimized molecular geometries, bond lengths, bond angles, and dihedral angles with high precision. researchgate.net Furthermore, theoretical vibrational spectra (FT-IR) can be simulated, and the predicted frequencies can be compared with experimental data for validation. materialsciencejournal.org These computational tools also allow for the calculation of thermodynamic properties such as entropy and heat capacity. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic interactions. ajchem-a.comresearchgate.net

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. rsc.org These simulations can model how a molecule like 2,3-Bis(4-methoxyphenyl)propanenitrile would behave in different environments.

Hirshfeld surface analysis, coupled with the generation of 2D fingerprint plots, allows for the quantification of different intermolecular contacts that contribute to the stability of a crystal structure. nih.govnih.gov These plots provide a percentage contribution for each type of interaction, such as H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The prevalence of H···H contacts is common in organic molecules. nih.gov The analysis can reveal the specific interactions, like hydrogen bonds, that link individual molecules into a larger network, thereby ensuring the stability of the crystal. nih.gov The red spots on a dnorm mapped Hirshfeld surface indicate close intermolecular contacts, which are often key to the stability of the molecular arrangement. nih.gov

The following table shows an example of the kind of data derived from a Hirshfeld surface analysis, detailing the percentage contribution of various intermolecular contacts to the total surface area.

| Contact Type | Contribution (%) | Description |

| H···H | 48.2% | Represents interactions between hydrogen atoms. |

| C···H/H···C | 23.9% | Indicates contacts between carbon and hydrogen atoms. |

| N···H/H···N | 17.4% | Corresponds to interactions involving nitrogen and hydrogen. |

| O···H/H···O | 5.3% | Represents contacts between oxygen and hydrogen atoms. |

| C···C | 2.2% | Indicates π-π stacking or other carbon-carbon interactions. |

This table is representative of data from a Hirshfeld surface analysis of a similar heterocyclic compound and illustrates the quantitative breakdown of intermolecular contacts. nih.gov

Conformational Analysis and Stereochemical Insights

The conformational flexibility and stereochemical properties of this compound are of significant interest in understanding its molecular behavior and potential interactions. Computational chemistry provides powerful tools to investigate these aspects at a molecular level, offering insights that can be complementary to experimental data.

The structure of this compound features two chiral centers, which gives rise to the possibility of multiple stereoisomers. Specifically, the presence of two stereogenic carbons means that up to four stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the enantiomeric pairs is diastereomeric.

Theoretical prediction of the formation and relative stability of these stereoisomers can be achieved through high-level computational methods. Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in determining the thermodynamic stability of each stereoisomer. By calculating the Gibbs free energy of each isomer, it is possible to predict their relative populations at thermodynamic equilibrium.

The general workflow for such a theoretical prediction involves:

Generation of 3D Structures: Initial three-dimensional structures of all possible stereoisomers are generated.

Geometry Optimization: The geometry of each stereoisomer is optimized to find its lowest energy conformation. This is a crucial step as the relative energies are highly dependent on the molecular geometry.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima and to obtain thermodynamic data, including zero-point vibrational energy, thermal energy, and entropy.

Gibbs Free Energy Calculation: The Gibbs free energy for each isomer is calculated, and from these values, the relative stabilities and expected isomer ratios at a given temperature can be determined.

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Population at 298.15 K (%) |

|---|---|---|

| (2R,3S) / (2S,3R) - Diastereomer 1 | 0.00 | 65 |

| (2R,3R) / (2S,3S) - Diastereomer 2 | 0.50 | 35 |

This is a hypothetical data table to illustrate the type of results obtained from such a study.

A critical aspect of validating computational models is the comparison of theoretically predicted structural parameters with experimentally determined data, typically obtained from X-ray crystallography. This comparison provides a measure of the accuracy of the chosen computational method and basis set.

For a molecule like this compound, a comprehensive comparison would involve key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Bond Lengths: The distances between bonded atoms are a fundamental aspect of molecular structure. Theoretical calculations can predict these with high accuracy.

| Bond | Theoretical (Å) | Experimental (Å) |

|---|---|---|

| C2-C3 | 1.545 | 1.542 |

| C2-CN | 1.470 | 1.468 |

| C3-C(phenyl) | 1.510 | 1.508 |

This is a hypothetical data table for illustrative purposes.

Bond Angles: The angles between adjacent bonds are also crucial in defining the molecular shape.

| Angle | Theoretical (°) | Experimental (°) |

|---|---|---|

| C3-C2-CN | 110.5 | 110.2 |

| C2-C3-C(phenyl) | 112.0 | 111.8 |

This is a hypothetical data table for illustrative purposes.

Dihedral Angles: Dihedral angles describe the rotation around a bond and are particularly important for understanding the conformation of flexible molecules. For this compound, the dihedral angles involving the two phenyl rings and the propanenitrile backbone would be of primary interest.

The level of agreement between theoretical and experimental data is often quantified by the root-mean-square deviation (RMSD). A small RMSD value indicates a good correlation between the calculated and experimental structures, thereby validating the computational model. Such validated models can then be used with greater confidence to predict other properties of the molecule that may be difficult or impossible to measure experimentally.

Applications and Future Directions in Chemical Research

A Versatile Building Block and Intermediate

The distinct chemical architecture of 2,3-Bis(4-methoxyphenyl)propanenitrile makes it a valuable intermediate in various synthetic pathways. The presence of methoxy-substituted phenyl rings and a reactive nitrile group allows for a range of chemical modifications, positioning it as a key starting material in several areas of chemical research.

Synthesis of Complex Organic Molecules

While specific, extensively documented examples of the direct use of this compound in the synthesis of highly complex organic molecules are not prevalent in publicly available literature, its structural motifs are found in various complex structures. The core framework, with its potential for functional group interconversion, suggests its utility as a foundational element for constructing larger, more intricate molecular architectures. The nitrile group, for instance, is a stable and versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening avenues for diverse synthetic transformations.

Precursors for Pharmaceutically Active Agents

The potential of this compound as a precursor for pharmaceutically active agents is an area of growing interest. Compounds with similar bis(4-methoxyphenyl) structures have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Although direct evidence of its conversion into specific drug candidates is limited, a 2023 study identified this compound as a potential agent against Staphylococcus aureus through virtual screening and experimental validation targeting the sortase A enzyme. mdpi.comnih.gov This finding underscores the potential of this scaffold in the development of novel therapeutic agents.

Table 1: Potential Therapeutic Applications of the this compound Scaffold

| Therapeutic Area | Potential Mechanism of Action |

| Antibacterial | Inhibition of bacterial enzymes like sortase A mdpi.comnih.gov |

| Anticancer | Included in screening libraries for anticancer activity |

| Anti-inflammatory | Based on the activity of structurally similar compounds |

| Antioxidant | Based on the activity of structurally similar compounds |

Applications in Materials Science

In the realm of materials science, the inherent properties of the this compound structure suggest its potential application. The aromatic rings contribute to thermal stability and can influence the optical and electronic properties of materials derived from it. While specific applications of this exact compound in materials science are not yet widely reported, related compounds containing the bis(methoxyphenyl) moiety are of interest. The nitrile group can also be a site for polymerization or modification to impart specific functionalities to polymers or other materials.

Methodological Advancements in Chemical Synthesis

The efficient and sustainable synthesis of valuable chemical intermediates like this compound is a key focus of modern chemical research. Efforts are directed towards developing processes that are not only high-yielding but also environmentally benign.

Development of Efficient and Environmentally Friendly Processes

Currently, detailed and specific environmentally friendly synthesis routes for this compound are not extensively documented in peer-reviewed literature. General synthetic strategies for related nitrile compounds often involve condensation reactions. The development of "green" synthetic methods would likely focus on the use of non-toxic solvents, renewable starting materials, and minimizing waste generation.

Catalytic Systems for Enhanced Selectivity

The use of catalytic systems is paramount for achieving high selectivity and efficiency in chemical synthesis. While specific catalytic systems for the synthesis of this compound are not well-documented, research on related compounds provides insights into potential approaches. For instance, the synthesis of similar structures often employs base-catalyzed condensation reactions. Future research will likely explore the use of more sophisticated catalysts, such as organocatalysts or transition metal catalysts, to improve reaction rates, yields, and stereoselectivity, while also allowing for milder reaction conditions.

Interdisciplinary Research Opportunities

The exploration of this compound extends beyond traditional organic chemistry, offering fertile ground for interdisciplinary collaboration. By integrating computational chemistry, exploring novel biological targets, and developing new therapeutic approaches, researchers are beginning to unlock the full potential of this class of compounds.

Integration with Computational Chemistry for Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and design potential drug candidates. researchgate.net In the context of this compound and its analogs, computational approaches such as molecular docking and virtual screening are instrumental in predicting their therapeutic potential. nih.govchemrxiv.org

Molecular docking, a key computational technique, allows researchers to simulate the interaction between a small molecule (ligand) and a target protein at the atomic level. nih.gov This method helps in identifying potential biological targets and understanding the binding affinity and mode of interaction, which are crucial for designing more potent and specific drugs. nih.gov For instance, in silico studies on related compounds have been employed to predict their binding to cancer-related targets, thereby guiding the synthesis of more effective anticancer agents. nih.govresearchgate.net

Virtual screening of large compound libraries containing the this compound scaffold can accelerate the identification of novel hits with desirable pharmacological properties. researchgate.net Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds, which is a critical step in the early stages of drug development to assess their drug-likeness and potential for clinical success. mdpi.com

Exploration of Novel Biological Targets

The structural motif of this compound, featuring two methoxyphenyl groups, is a common feature in a variety of biologically active molecules, including those with anticancer properties. researchgate.net This has prompted researchers to investigate a range of potential biological targets for this compound and its derivatives.

One promising area of investigation is in the realm of cancer therapy. For example, a derivative of propanenitrile, 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile, has been studied as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer treatment. researchgate.net The structural similarities suggest that this compound could serve as a scaffold for the design of new EGFR inhibitors.

Furthermore, the identification of biological targets is no longer solely reliant on experimental methods. In silico approaches, such as reverse docking and pharmacophore modeling, are increasingly being used to identify potential protein targets for small molecules. f1000research.com These computational strategies can help to elucidate the mechanism of action of compounds like this compound and uncover novel therapeutic applications.

Development of New Therapeutic Strategies

The insights gained from computational studies and the identification of novel biological targets are paving the way for the development of new therapeutic strategies centered around this compound and its analogs. The propanenitrile scaffold is being recognized for its potential in the design of targeted therapies. nih.gov

The development of compounds with enhanced specificity and reduced toxicity is a primary goal in modern drug discovery. nih.gov By leveraging the structural features of this compound, medicinal chemists can design and synthesize novel derivatives with improved pharmacological profiles. For instance, the synthesis of hybrid molecules that combine the bis(4-methoxyphenyl)propanenitrile core with other pharmacologically active moieties is an active area of research. mdpi.com

Moreover, the exploration of this compound and its derivatives is not limited to oncology. The presence of methoxyphenyl groups in various therapeutic agents suggests that this compound could be investigated for a broader range of therapeutic applications, pending further research into its biological activities. mdpi.com

Q & A

Q. Tables for Key Parameters

| Parameter | This compound | Rosmarinic Acid (Positive Control) |

|---|---|---|

| Binding Energy (kcal/mol) | -6.2 | -7.6 |

| corrScore | 0.18 | 0.39 |

| Binding Site Occupancy (%) | 35.7 | 64.3 |

| Molecular Weight (g/mol) | 295.38 | 360.31 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.